An In-depth Technical Guide to the Chemical and Physical Properties of 2-(1H-benzimidazol-1-yl)ethane-1-thiol
An In-depth Technical Guide to the Chemical and Physical Properties of 2-(1H-benzimidazol-1-yl)ethane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This therapeutic versatility stems from the benzimidazole ring system's ability to mimic natural purine bases, allowing it to interact with various biological targets. The introduction of diverse substituents at the N-1 and C-2 positions of the benzimidazole ring allows for the fine-tuning of its physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific, yet underexplored derivative, 2-(1H-benzimidazol-1-yl)ethane-1-thiol, a molecule that combines the rich bioactivity of the benzimidazole core with the unique chemical reactivity of a thiol functional group.
Molecular Structure and Physicochemical Properties
2-(1H-benzimidazol-1-yl)ethane-1-thiol possesses a benzimidazole ring system where the N-1 position is substituted with an ethanethiol group. The presence of the thiol (-SH) group, a potent nucleophile, is expected to confer distinct reactivity upon the molecule compared to other N-1 alkylated benzimidazoles.
Table 1: Predicted and Estimated Physicochemical Properties
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₉H₁₀N₂S | - |
| Molecular Weight | 178.26 g/mol | [3][4] |
| Appearance | White to off-white solid | Based on related compounds[5] |
| Melting Point | 160-180 °C | Estimated based on the 2-substituted isomer, 2-(ethylthio)-1H-benzimidazole (176 °C)[5] |
| Boiling Point | > 350 °C | Predicted for the 2-substituted isomer[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of benzimidazole derivatives and thiols |
| pKa (Thiol) | 9-11 | Typical range for aliphatic thiols[6] |
Synthesis and Mechanistic Insights
The synthesis of N-1 substituted benzimidazoles is typically achieved through the alkylation of the benzimidazole ring.[3][4][7] A robust and logical approach for the synthesis of 2-(1H-benzimidazol-1-yl)ethane-1-thiol involves the reaction of benzimidazole with a suitable 2-haloethanethiol derivative. To prevent the nucleophilic thiol from interfering with the alkylation, it is advantageous to use a protected thiol reagent, such as 2-bromoethyl thioacetate, followed by deprotection.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(1H-benzimidazol-1-yl)ethane-1-thiol.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process monitoring and clear criteria for product purity.
Step 1: N-Alkylation of Benzimidazole with S-(2-bromoethyl) ethanethioate
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Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve benzimidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Causality: Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as a base to deprotonate the N-H of benzimidazole, forming a more nucleophilic benzimidazolide anion. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.
-
-
Addition of Alkylating Agent: To the stirred suspension, add S-(2-bromoethyl) ethanethioate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the benzimidazole spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of the intermediate, S-(2-(1H-benzimidazol-1-yl)ethyl) ethanethioate, should form.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Deprotection of the Thioacetate
-
Hydrolysis: Suspend the purified intermediate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 2 M HCl).
-
Causality: Acidic hydrolysis will cleave the thioester bond to reveal the free thiol. Basic hydrolysis with NaOH is also a viable alternative.
-
-
Reaction: Reflux the mixture for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7. The final product, 2-(1H-benzimidazol-1-yl)ethane-1-thiol, will precipitate.
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Final Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The purity can be confirmed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization: A Predictive Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Interpretation |
| ¹H NMR | δ 8.2-8.4 (s, 1H, N-CH=N)δ 7.2-7.8 (m, 4H, Ar-H)δ 4.4-4.6 (t, 2H, N-CH₂)δ 2.8-3.0 (q, 2H, CH₂-SH)δ 1.5-1.7 (t, 1H, SH) | The proton at the C-2 position is expected to be the most downfield of the ring protons. Aromatic protons will appear as a complex multiplet. The methylene group attached to the nitrogen will be deshielded. The thiol proton signal is often broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR | δ ~145 (N-C=N)δ 110-140 (Ar-C)δ ~45 (N-CH₂)δ ~25 (CH₂-SH) | The C-2 carbon will be the most downfield in the imidazole ring. Aromatic carbons will appear in their characteristic region. The aliphatic carbons will be upfield. |
| IR (KBr) | ~2550 cm⁻¹ (S-H stretch, weak)~3050 cm⁻¹ (Ar C-H stretch)~2900 cm⁻¹ (Aliphatic C-H stretch)~1600, 1450 cm⁻¹ (C=C and C=N stretch) | The S-H stretch is characteristically weak. The other stretches are typical for the aromatic and aliphatic components of the molecule. |
| Mass Spec (ESI+) | m/z 179.06 [M+H]⁺ | The protonated molecular ion should be the base peak under electrospray ionization conditions. |
Chemical Reactivity and Stability
The chemical reactivity of 2-(1H-benzimidazol-1-yl)ethane-1-thiol is dominated by the thiol group.
-
Nucleophilicity: The thiol group is a strong nucleophile, particularly in its deprotonated thiolate form (RS⁻). It can participate in SN2 reactions with alkyl halides and Michael additions to α,β-unsaturated carbonyl compounds.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide, while stronger oxidizing agents can lead to sulfonic acids. This sensitivity necessitates handling under an inert atmosphere and storage away from oxidizing agents.
-
Heavy Metal Binding: The soft sulfur atom of the thiol has a high affinity for heavy metal ions.
Potential Applications in Drug Development
The unique combination of the benzimidazole core and a reactive thiol group makes 2-(1H-benzimidazol-1-yl)ethane-1-thiol an intriguing candidate for further investigation in drug development.
-
Covalent Inhibitors: The nucleophilic thiol group could be exploited to form covalent bonds with specific residues (e.g., cysteine) in enzyme active sites, leading to potent and irreversible inhibition.
-
Antioxidant Properties: Thiols are known radical scavengers and can participate in redox chemistry within biological systems.
-
Linker Chemistry: The thiol can serve as a handle for conjugation to other molecules, such as peptides, antibodies, or nanoparticles, for targeted drug delivery.
Conclusion
2-(1H-benzimidazol-1-yl)ethane-1-thiol is a molecule with significant untapped potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and handling, based on established chemical principles and data from analogous compounds. The insights into its predicted properties and reactivity should empower researchers to explore its utility in the development of novel therapeutics.
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